molecular formula C46H84NO10P B3026257 (7R,13Z,16Z,19Z,21E,23S)-23-hydroperoxy-4-hydroxy-N,N,N-trimethyl-9-oxo-7-[[(1-oxooctadecyl)oxy]methyl]-3,5,8-trioxa-4-phosphaoctacosa-13,16,19,21-tetraen-1-aminium,innersalt,4-oxide

(7R,13Z,16Z,19Z,21E,23S)-23-hydroperoxy-4-hydroxy-N,N,N-trimethyl-9-oxo-7-[[(1-oxooctadecyl)oxy]methyl]-3,5,8-trioxa-4-phosphaoctacosa-13,16,19,21-tetraen-1-aminium,innersalt,4-oxide

Cat. No.: B3026257
M. Wt: 842.1 g/mol
InChI Key: VZVJELKWXFHACO-MYWIMKJPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PC is a phospholipid that contains stearic acid at the sn-1 position and 15(S)-hydroperoxyeicosatetraenoic acid (HpETE) at the sn-2 position. This compound is produced via the oxidation of 1-stearoyl-2-arachidonoyl-sn-glycero-3-PC by 15-lipoxygenase . It plays a significant role in various biological processes, including ferroptosis, a form of regulated cell death .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PC is unique due to its specific role in ferroptosis and its formation via enzymatic oxidation. Its hydroperoxy group is a key feature that distinguishes it from other similar phospholipids and contributes to its biological activity .

Properties

IUPAC Name

[(2R)-2-[(5Z,8Z,11Z,13E,15S)-15-hydroperoxyicosa-5,8,11,13-tetraenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H84NO10P/c1-6-8-10-11-12-13-14-15-16-17-20-23-26-29-33-37-45(48)53-41-44(42-55-58(51,52)54-40-39-47(3,4)5)56-46(49)38-34-30-27-24-21-18-19-22-25-28-32-36-43(57-50)35-31-9-7-2/h18-19,24-25,27-28,32,36,43-44H,6-17,20-23,26,29-31,33-35,37-42H2,1-5H3,(H-,50,51,52)/b19-18-,27-24-,28-25-,36-32+/t43-,44+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZVJELKWXFHACO-MYWIMKJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CC=CC(CCCCC)OO
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC/C=C\C/C=C\C/C=C\C=C\[C@H](CCCCC)OO
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H84NO10P
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

842.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(7R,13Z,16Z,19Z,21E,23S)-23-hydroperoxy-4-hydroxy-N,N,N-trimethyl-9-oxo-7-[[(1-oxooctadecyl)oxy]methyl]-3,5,8-trioxa-4-phosphaoctacosa-13,16,19,21-tetraen-1-aminium,innersalt,4-oxide
Reactant of Route 2
(7R,13Z,16Z,19Z,21E,23S)-23-hydroperoxy-4-hydroxy-N,N,N-trimethyl-9-oxo-7-[[(1-oxooctadecyl)oxy]methyl]-3,5,8-trioxa-4-phosphaoctacosa-13,16,19,21-tetraen-1-aminium,innersalt,4-oxide
Reactant of Route 3
Reactant of Route 3
(7R,13Z,16Z,19Z,21E,23S)-23-hydroperoxy-4-hydroxy-N,N,N-trimethyl-9-oxo-7-[[(1-oxooctadecyl)oxy]methyl]-3,5,8-trioxa-4-phosphaoctacosa-13,16,19,21-tetraen-1-aminium,innersalt,4-oxide
Reactant of Route 4
Reactant of Route 4
(7R,13Z,16Z,19Z,21E,23S)-23-hydroperoxy-4-hydroxy-N,N,N-trimethyl-9-oxo-7-[[(1-oxooctadecyl)oxy]methyl]-3,5,8-trioxa-4-phosphaoctacosa-13,16,19,21-tetraen-1-aminium,innersalt,4-oxide
Reactant of Route 5
Reactant of Route 5
(7R,13Z,16Z,19Z,21E,23S)-23-hydroperoxy-4-hydroxy-N,N,N-trimethyl-9-oxo-7-[[(1-oxooctadecyl)oxy]methyl]-3,5,8-trioxa-4-phosphaoctacosa-13,16,19,21-tetraen-1-aminium,innersalt,4-oxide
Reactant of Route 6
Reactant of Route 6
(7R,13Z,16Z,19Z,21E,23S)-23-hydroperoxy-4-hydroxy-N,N,N-trimethyl-9-oxo-7-[[(1-oxooctadecyl)oxy]methyl]-3,5,8-trioxa-4-phosphaoctacosa-13,16,19,21-tetraen-1-aminium,innersalt,4-oxide

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